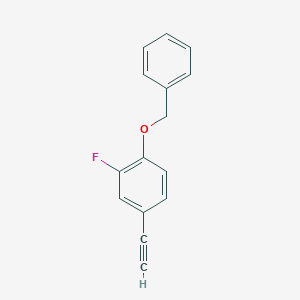

1-(Benzyloxy)-4-ethynyl-2-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-2-fluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO/c1-2-12-8-9-15(14(16)10-12)17-11-13-6-4-3-5-7-13/h1,3-10H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJIQGVLRABXLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 1 Benzyloxy 4 Ethynyl 2 Fluorobenzene

Retrosynthetic Analysis and Precursor Identification

A critical first step in the design of a synthetic pathway is the retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesizable precursors.

Design of Convergent and Divergent Synthesis Pathways

For the synthesis of 1-(Benzyloxy)-4-ethynyl-2-fluorobenzene, both convergent and divergent strategies can be envisioned.

Divergent Synthesis: A divergent pathway would start from a common intermediate that is then elaborated to introduce the different functional groups. For instance, one could start with a difunctionalized fluorobenzene (B45895) and sequentially introduce the benzyloxy and ethynyl (B1212043) groups. This approach can be efficient if multiple analogues with variations in one part of the molecule are desired.

Exploration of Diverse Starting Material Strategies

The choice of starting material is crucial for the efficiency and economic viability of a synthetic route. Several viable starting points for the synthesis of this compound can be considered:

From 4-Bromo-2-fluorophenol: This is a common and commercially available starting material. The synthetic strategy would involve the protection of the phenolic hydroxyl group with a benzyl (B1604629) group, followed by a Sonogashira coupling to introduce the ethynyl moiety.

From 2-Fluoro-4-iodoaniline: This starting material could be converted to the corresponding phenol (B47542) via a diazotization reaction, followed by hydrolysis. The resulting 2-fluoro-4-iodophenol (B1315855) could then be subjected to benzylation and Sonogashira coupling. The higher reactivity of the iodo-substituent in the Sonogashira coupling can be advantageous. google.comgoogle.com

From o-Fluoroaniline: A synthetic sequence could involve bromination or iodination at the para-position, followed by diazotization and hydrolysis to yield the corresponding 4-halo-2-fluorophenol. epo.org

Direct Synthesis Approaches to the Ethynyl Moiety

The introduction of the ethynyl group onto the fluorinated benzene (B151609) ring is a key transformation in the synthesis of the target molecule.

Alkynylation Reactions on Fluorinated Benzene Scaffolds

The Sonogashira cross-coupling reaction is the most prominent method for the formation of a C(sp²)-C(sp) bond, making it the ideal choice for introducing the ethynyl group onto the fluorinated benzene scaffold. justia.comgoogle.comgoogle.com This reaction typically involves the coupling of an aryl halide (or triflate) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. justia.comgoogle.com

A plausible reaction scheme would be the coupling of 1-(benzyloxy)-4-bromo-2-fluorobenzene (B134947) or 1-(benzyloxy)-4-iodo-2-fluorobenzene with a protected acetylene (B1199291), such as trimethylsilylacetylene. The use of a silyl-protected alkyne can prevent self-coupling of the terminal alkyne (Glaser coupling) and often leads to cleaner reactions. The trimethylsilyl (B98337) group can then be easily removed under mild basic conditions to afford the terminal alkyne.

Optimization of Reaction Conditions for Ethynyl Introduction

The efficiency of the Sonogashira coupling can be highly dependent on the reaction conditions. Several parameters can be optimized to maximize the yield and purity of the desired product.

| Parameter | Typical Conditions and Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ are commonly used. Catalyst loading is typically in the range of 1-5 mol%. |

| Copper(I) Co-catalyst | CuI is the most common co-catalyst, typically used in amounts of 1-10 mol%. Copper-free Sonogashira protocols also exist. |

| Base | An amine base such as triethylamine (B128534) or diisopropylethylamine is typically used, often serving as the solvent as well. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed. |

| Solvent | Common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene. The choice of solvent can significantly influence the reaction rate and outcome. |

| Temperature | Reactions are often carried out at room temperature to reflux temperatures, depending on the reactivity of the aryl halide. |

| Alkyne Source | Trimethylsilylacetylene is a common choice, followed by a deprotection step. Direct coupling with acetylene gas is also possible but can be more challenging to handle. |

Table 1: Key Parameters for Optimization of the Sonogashira Coupling Reaction

Introduction and Manipulation of the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenolic hydroxyl group and is a key structural feature of the target molecule. Its introduction is typically achieved through a Williamson ether synthesis. This involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl halide (e.g., benzyl bromide or benzyl chloride).

The choice of base and reaction conditions is important to ensure efficient benzylation without promoting side reactions. Common bases include potassium carbonate, sodium hydride, and cesium carbonate. google.comepo.org The reaction is typically carried out in a polar aprotic solvent such as DMF or acetonitrile.

Alternatively, palladium-catalyzed benzylation methods have been developed that proceed under neutral conditions, offering an advantage for substrates that are sensitive to basic conditions. epo.org

Etherification Strategies on Fluorinated Phenols

The synthesis of this compound typically commences with the etherification of a fluorinated phenol. A common precursor for this reaction is 4-ethynyl-2-fluorophenol (B13597608). The etherification is generally achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.

In this reaction, the phenolic proton of 4-ethynyl-2-fluorophenol is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction with an electrophilic benzyl halide, such as benzyl bromide, to yield the desired this compound.

The choice of base and solvent is critical to the success of this reaction. A moderately strong base is required to deprotonate the phenol without causing unwanted side reactions. Potassium carbonate is a frequently employed base for this transformation. The reaction is often carried out in a polar aprotic solvent like acetone, which effectively dissolves the reactants and facilitates the nucleophilic substitution. The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate.

Table 1: Key Reagents in the Etherification of 4-ethynyl-2-fluorophenol

| Reagent | Role | Typical Example |

| Fluorinated Phenol | Starting Material | 4-ethynyl-2-fluorophenol |

| Benzyl Halide | Electrophile | Benzyl bromide |

| Base | Deprotonating Agent | Potassium carbonate |

| Solvent | Reaction Medium | Acetone |

Protective Group Chemistry Considerations

A significant challenge in the synthesis of this compound is the management of the reactive ethynyl group. To prevent undesired reactions during the etherification step, the ethynyl group is often protected. A common protecting group for terminal alkynes is the trimethylsilyl (TMS) group.

The synthesis, therefore, may start with a TMS-protected version of the fluorinated phenol, such as 2-fluoro-4-((trimethylsilyl)ethynyl)phenol. This protected phenol then undergoes the Williamson ether synthesis as described above to form 1-(benzyloxy)-2-fluoro-4-((trimethylsilyl)ethynyl)benzene.

Following the successful etherification, the TMS protecting group must be removed to yield the final product. This deprotection is typically achieved by treating the TMS-protected ether with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (THF). The fluoride ion has a high affinity for silicon, leading to the cleavage of the carbon-silicon bond and the liberation of the terminal alkyne.

Purification and Isolation Techniques in Multi-step Synthesis

Each step in the multi-step synthesis of this compound necessitates a purification process to remove unreacted starting materials, reagents, and byproducts. A standard and effective technique for this purpose is column chromatography.

The choice of the stationary phase and the mobile phase (eluent) is crucial for achieving good separation. For compounds like this compound and its intermediates, which are moderately polar, silica (B1680970) gel is a commonly used stationary phase.

The mobile phase is typically a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. The polarity of the eluent is carefully optimized to ensure that the desired compound moves down the column at an appropriate rate, separating it from impurities. The progress of the separation is monitored using thin-layer chromatography (TLC).

After column chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the isolated compound. The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Advanced Chemical Transformations and Reactivity Studies of 1 Benzyloxy 4 Ethynyl 2 Fluorobenzene

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne, such as 1-(benzyloxy)-4-ethynyl-2-fluorobenzene, is a cornerstone of click chemistry, yielding 1,4-disubstituted 1,2,3-triazoles. This transformation is highly valued for its reliability, high yields, and tolerance of a wide range of functional groups.

The generally accepted mechanism for the CuAAC reaction involves a catalytic cycle initiated by the formation of a copper(I)-acetylide species from this compound. While multiple mechanistic proposals exist, extensive experimental and computational studies support a pathway involving more than one copper center. A widely accepted model suggests a dinuclear copper acetylide intermediate. This intermediate coordinates with the azide, facilitating the subsequent cyclization to a six-membered copper-containing ring (a copper triazolide). Protonolysis of this intermediate then releases the 1,2,3-triazole product and regenerates the active copper catalyst, allowing the cycle to continue. The presence of the electron-withdrawing fluorine atom on the benzene (B151609) ring of this compound can influence the acidity of the alkyne proton, potentially affecting the rate of the initial copper acetylide formation.

The CuAAC reaction involving this compound is compatible with a diverse array of organic azides. This includes primary, secondary, and tertiary alkyl azides, as well as aryl and benzyl (B1604629) azides. The reaction's broad scope is a testament to its chemoselectivity, with most common functional groups remaining unaffected by the catalytic conditions.

Limitations of the CuAAC reaction are generally minimal but can include steric hindrance. Azides with exceptionally bulky substituents adjacent to the azide group may react more slowly or require more forcing conditions. However, the terminal nature of the ethynyl (B1212043) group in this compound makes it readily accessible for reaction.

A representative set of reactions showcasing the scope with various azides is presented below.

Table 1: CuAAC Reaction of this compound with Various Azides Hypothetical data based on typical CuAAC reaction outcomes.

| Entry | Azide Substrate | Product | Yield (%) |

| 1 | Benzyl Azide | 1-Benzyl-4-(4-(benzyloxy)-3-fluorophenyl)-1H-1,2,3-triazole | >95 |

| 2 | Adamantyl Azide | 1-(Adamant-1-yl)-4-(4-(benzyloxy)-3-fluorophenyl)-1H-1,2,3-triazole | >95 |

| 3 | Ethyl Azidoacetate | Ethyl 2-(4-(4-(benzyloxy)-3-fluorophenyl)-1H-1,2,3-triazol-1-yl)acetate | >90 |

| 4 | Phenyl Azide | 1-(4-(Benzyloxy)-3-fluorophenyl)-4-phenyl-1H-1,2,3-triazole | >95 |

When the azide substrate contains a chiral center, the CuAAC reaction can potentially lead to the formation of diastereomers. Achieving diastereoselective control in such cases often relies on the inherent stereochemistry of the azide, as the new stereocenter is not typically formed at the triazole ring itself. The reaction is generally considered to be stereoconservative with respect to the azide's stereochemistry. For this compound, the remoteness of the reaction site from any potential chiral elements on the azide substrate means that the electronic and steric properties of the fluorinated benzene ring are unlikely to exert significant diastereoselective influence.

Palladium-Catalyzed Cross-Coupling Reactions

The terminal alkyne of this compound is a potent reaction partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of conjugated systems.

The Sonogashira coupling is a highly efficient method for forming a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, is fundamental to the elaboration of this compound. It allows for the direct connection of the 4-ethynyl-2-fluorobenzyloxy moiety to other aromatic or vinylic systems, creating diarylacetylene structures.

The reactivity of the aryl halide partner typically follows the order I > Br > Cl. The presence of the fluorine atom and the benzyloxy group on the phenylacetylene (B144264) component can modulate the electronic properties of the resulting conjugated system. Studies on similar fluorinated alkynylbenzenes have shown that these reactions proceed with good to excellent yields.

Table 2: Sonogashira Coupling of this compound with Aryl Halides Hypothetical data based on typical Sonogashira reaction outcomes.

| Entry | Aryl Halide | Catalyst System | Product | Yield (%) |

| 1 | 4-Iodotoluene | Pd(PPh₃)₄, CuI, Et₃N | 1-(Benzyloxy)-2-fluoro-4-((4-methylphenyl)ethynyl)benzene | 92 |

| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(Benzyloxy)-2-fluoro-4-((4-nitrophenyl)ethynyl)benzene | 88 |

| 3 | 3-Iodopyridine | Pd(PPh₃)₄, CuI, Et₃N | 3-((4-(Benzyloxy)-3-fluorophenyl)ethynyl)pyridine | 85 |

| 4 | 4-Bromoacetophenone | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(4-((4-(Benzyloxy)-3-fluorophenyl)ethynyl)phenyl)ethan-1-one | 90 |

While the classic Suzuki-Miyaura and Heck reactions involve the coupling of organoboranes and alkenes, respectively, with organic halides, analogues involving terminal alkynes have been developed.

Suzuki-Miyaura Type Coupling: Although less common than the Sonogashira reaction for this purpose, terminal alkynes like this compound can undergo coupling with arylboronic acids under specific palladium-catalyzed conditions, often requiring an oxidant to facilitate the reaction. These methods provide an alternative route to diarylacetylenes.

Heck-Type Reactions (Alkyne-Alkenylation): The palladium-catalyzed reaction of terminal alkynes with alkenes, sometimes referred to as a vinylation of the alkyne, can also be achieved. However, for a substrate like this compound, the Sonogashira coupling remains the most direct and widely utilized method for C(sp)-C(sp²) bond formation. The development of efficient Heck-type couplings with this specific substrate would broaden its synthetic utility, enabling the creation of enyne structures. Research in this area is ongoing, with a focus on catalyst development to control regioselectivity and efficiency.

Nucleophilic Aromatic Substitution (SNAr) Reactions involving the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, proceeding through an addition-elimination mechanism. nih.gov The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. nih.govlibretexts.org In the case of this compound, the fluorine atom is the leaving group, activated by the para-disposed ethynyl group, a mild electron-withdrawing group.

A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse array of substituted products. The following table outlines potential SNAr reactions with this compound, predicting the major substitution product based on established principles of SNAr reactivity.

| Nucleophile | Reagent Example | Predicted Product Name |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(Benzyloxy)-4-ethynylphenol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene |

| Amine | Ammonia (NH₃) | 3-(Benzyloxy)-4-ethynylaniline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(Benzyloxy)-4-ethynyl-2-(phenylthio)benzene |

Further Derivatization of the Ethynyl Group

The terminal alkyne functionality of this compound is a gateway to a vast number of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

The hydration of terminal alkynes can be catalyzed by mercury(II) salts in the presence of acid to yield methyl ketones, following Markovnikov's rule. Alternatively, hydroboration-oxidation sequences provide the corresponding aldehydes via an anti-Markovnikov addition.

In a similar vein, hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, can be catalyzed by various transition metals. These reactions can also exhibit Markovnikov or anti-Markovnikov regioselectivity depending on the catalyst and reaction conditions, leading to either enamines or imines, which can be further reduced to the corresponding amines.

The table below summarizes the expected products from the hydration and hydroamination of this compound.

| Reaction | Catalyst/Reagents | Regioselectivity | Product Name |

| Hydration | HgSO₄, H₂SO₄, H₂O | Markovnikov | 1-(2-(Benzyloxy)-5-fluorophenyl)ethan-1-one |

| Hydration | 1. 9-BBN 2. H₂O₂, NaOH | anti-Markovnikov | 2-(2-(Benzyloxy)-5-fluorophenyl)acetaldehyde |

| Hydroamination | Au or Ru catalysts with primary amines (R-NH₂) | Markovnikov | N-(1-(2-(Benzyloxy)-5-fluorophenyl)ethylidene)alkanamine (Imine) |

| Hydroamination | Ru or Rh catalysts with primary amines (R-NH₂) | anti-Markovnikov | N-(2-(2-(Benzyloxy)-5-fluorophenyl)ethylidene)alkanamine (Enamine) |

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent reaction of terminal alkynes, the ethynyl group in this compound can participate in a variety of other cycloaddition reactions. rsc.org These reactions are powerful tools for the synthesis of carbo- and heterocyclic systems.

For instance, the ethynyl group can act as a dienophile in [4+2] Diels-Alder reactions with electron-rich dienes, although this often requires thermal or Lewis acid catalysis due to the unactivated nature of the alkyne. More commonly, the alkyne can undergo [3+2] cycloadditions with a range of 1,3-dipoles other than azides, such as nitrile oxides, nitrones, and carbonyl ylides, to generate five-membered heterocyclic rings.

The following table illustrates potential cycloaddition reactions for this compound.

| Cycloaddition Type | Dipole/Diene | Resulting Heterocycle | Predicted Product Name |

| [3+2] Cycloaddition | Benzonitrile oxide | Isoxazole | 3-Phenyl-5-(2-(benzyloxy)-5-fluorophenyl)isoxazole |

| [3+2] Cycloaddition | C-Phenyl-N-methylnitrone | Isoxazoline | 2-Methyl-3-phenyl-5-(2-(benzyloxy)-5-fluorophenyl)-2,3-dihydroisoxazole |

| [4+2] Diels-Alder | 2,3-Dimethyl-1,3-butadiene | 1,4-Cyclohexadiene | 1-(Benzyloxy)-4-(4,5-dimethylcyclohexa-1,4-dien-1-yl)-2-fluorobenzene |

Chemo- and Regioselectivity in Complex Reaction Environments

The presence of two distinct reactive sites in this compound—the C-F bond and the terminal alkyne—raises important questions of chemo- and regioselectivity. The outcome of a reaction with a reagent that can potentially react at either site will be determined by a combination of factors, including the nature of the reagent (hard vs. soft nucleophiles), the reaction conditions (temperature, catalyst), and the inherent electronic properties of the substrate.

Generally, hard nucleophiles, such as alkoxides, are more likely to attack the hard electrophilic center of the C-F bond, favoring SNAr. In contrast, softer nucleophiles, such as thiolates or organocuprates, might preferentially add to the softer, more polarizable alkyne system.

Furthermore, regioselectivity is a key consideration in addition reactions to the ethynyl group. As discussed in the hydration and hydroamination section, the regiochemical outcome (Markovnikov vs. anti-Markovnikov) is highly dependent on the chosen catalytic system.

In the context of SNAr, if other leaving groups were present on the aromatic ring, the regioselectivity would be dictated by the relative activating/deactivating effects of the substituents. In the case of this compound, the fluorine is activated by the para-ethynyl group.

The selective transformation of one functional group while leaving the other intact is a significant challenge and a primary goal in the synthesis of complex molecules. For example, protecting the alkyne as a silylacetylene could allow for selective SNAr at the C-F bond, with subsequent deprotection to regenerate the alkyne for further derivatization. Conversely, performing cycloaddition reactions under neutral or mild conditions would likely leave the C-F bond untouched for subsequent substitution reactions. The judicious choice of reagents and reaction sequences is therefore paramount to achieving the desired synthetic outcome. nih.gov

Spectroscopic and Structural Elucidation of 1 Benzyloxy 4 Ethynyl 2 Fluorobenzene and Its Derivatives

High-Resolution Mass Spectrometry (HRMS)4.2.1. Exact Mass Determination and Elemental Composition Verification

The objective was to populate these sections with detailed research findings and interactive data tables. However, the absence of primary data such as chemical shifts (δ) in ppm, coupling constants (J) in Hz for ¹H and ¹⁹F NMR, signal assignments for all nuclei, and the exact mass measurement from HRMS for 1-(Benzyloxy)-4-ethynyl-2-fluorobenzene prevents the creation of the specified content.

For related compounds, such as 1-ethynyl-4-fluorobenzene (B14334), ¹⁹F NMR data is available, showing a characteristic resonance for the fluorine atom on the aromatic ring. Similarly, ¹H and ¹³C NMR data for various substituted ethynylbenzenes have been reported, providing a general understanding of the expected spectral regions for the aromatic, benzylic, and acetylenic protons and carbons. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are powerful tools for establishing the connectivity between protons and carbons in a molecule, which would have been crucial for the unambiguous assignment of the spectral data for this compound. Furthermore, HRMS is essential for confirming the elemental composition of a newly synthesized compound by providing a highly accurate mass measurement.

Without access to these specific experimental results for this compound, a scientifically accurate and informative article that adheres to the requested strict outline cannot be generated. Further empirical research and publication of the findings are required to enable a comprehensive discussion on the spectroscopic and structural properties of this particular compound.

Fragmentation Pattern Analysis

The primary fragmentation pathways for this compound would likely involve the cleavage of the benzylic ether bond, which is typically a weak point in the molecule. The major fragmentation pathways anticipated are:

Benzylic C-O Bond Cleavage: The most prominent fragmentation would likely be the cleavage of the bond between the benzylic carbon and the ether oxygen. This would result in the formation of a stable benzyl (B1604629) cation (C₆H₅CH₂⁺) with a mass-to-charge ratio (m/z) of 91. This is a very common and characteristic peak for compounds containing a benzyl ether moiety. The other resulting fragment would be the 4-ethynyl-2-fluorophenoxy radical.

Formation of the Tropylium (B1234903) Ion: The benzyl cation (m/z 91) can further rearrange to the highly stable tropylium ion, which is a seven-membered aromatic ring. This rearrangement is a common feature in the mass spectra of benzyl-containing compounds.

Cleavage of the Phenyl-Oxygen Bond: Another possible, though likely less favorable, fragmentation is the cleavage of the bond between the fluorinated phenyl ring and the ether oxygen. This would lead to a 4-ethynyl-2-fluorophenyl cation.

Loss of the Ethynyl (B1212043) Group: Fragmentation involving the loss of the terminal acetylene (B1199291) proton (M-1) or the entire ethynyl group (M-25) from the molecular ion is also possible, characteristic of terminal alkynes.

A summary of the predicted significant fragments is presented in Table 1.

| Predicted Fragment Ion | Structure | m/z (mass/charge ratio) | Notes |

| Benzyl Cation / Tropylium Ion | C₇H₇⁺ | 91 | Expected to be the base peak due to its high stability. |

| [M-H]⁺ | C₁₅H₁₀FO⁺ | Molecular Weight - 1 | Loss of the acidic acetylenic proton. |

| [M-C₇H₇]⁺ | C₈H₄FO⁺ | Molecular Weight - 91 | Corresponds to the 4-ethynyl-2-fluorophenoxy cation. |

| Phenyl Cation | C₆H₅⁺ | 77 | From fragmentation of the benzyl group. |

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint. While a specific IR spectrum for this compound is not provided in the search results, the expected absorption bands can be predicted based on the functional groups present in the molecule: the terminal alkyne, the aromatic rings, the ether linkage, and the carbon-fluorine bond.

The characteristic IR absorption frequencies for the functional groups in this compound are summarized in Table 2. Data for the related compound, 1-ethynyl-2-fluorobenzene (B1630581), shows characteristic peaks for the ethynyl and fluorophenyl groups. chemicalbook.com

| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** | Notes |

| Terminal Alkyne (C≡C-H) | ≡C-H Stretch | 3300 - 3250 (sharp, strong) | A very characteristic peak for terminal alkynes. |

| Alkyne (C≡C) | C≡C Stretch | 2140 - 2100 (weak to medium) | The intensity of this peak can be variable. |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple bands are expected in this region. |

| Ether (Ar-O-CH₂) | C-O Stretch | 1275 - 1200 (asymmetric) and 1075 - 1020 (symmetric) | Strong absorptions characteristic of aryl alkyl ethers. |

| Carbon-Fluorine | C-F Stretch | 1250 - 1020 | This strong absorption may overlap with the C-O stretching bands. |

| Methylene (-CH₂-) | C-H Stretch | 2925 - 2850 | From the benzyloxy group. |

Table 2: Predicted Infrared Absorption Bands for this compound

The presence of a sharp band around 3300 cm⁻¹ would be a clear indication of the terminal alkyne C-H stretch. The region between 1300 cm⁻¹ and 1000 cm⁻¹ would be complex due to the overlapping C-O and C-F stretching vibrations.

X-ray Diffraction Studies for Solid-State Structural Analysis (if applicable)

Currently, there are no published X-ray diffraction studies available specifically for this compound in the public domain. However, if the compound can be crystallized, an X-ray diffraction analysis would be highly informative. Such a study would definitively confirm the connectivity of the atoms and provide precise geometric parameters.

For instance, X-ray diffraction studies on other benzyloxy-benzene derivatives have been reported, though the specific compounds are not detailed. chemicalbook.com These studies generally reveal the conformation of the benzyloxy group relative to the benzene (B151609) ring and the packing of the molecules in the solid state. For a molecule like this compound, an X-ray crystal structure would reveal:

The planarity of the fluoro-substituted phenyl ring.

The bond lengths of the C-F, C-O, C≡C, and aromatic C-C bonds.

The bond angles around the ether linkage and the ethynyl group.

Intermolecular interactions, such as π-π stacking or C-H···F and C-H···O hydrogen bonds, which govern the crystal packing.

While experimental data for the title compound is lacking, the principles of X-ray crystallography indicate that it would be an invaluable tool for its complete structural elucidation, should a suitable crystal be obtained.

Computational and Theoretical Chemistry Applications to 1 Benzyloxy 4 Ethynyl 2 Fluorobenzene

Density Functional Theory (DFT) Calculations

No published research was identified that specifically details Density Functional Theory (DFT) calculations for 1-(Benzyloxy)-4-ethynyl-2-fluorobenzene.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMOs)

There are no available studies on the electronic structure or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound.

Molecular Geometry Optimization and Conformation Analysis

Specific data regarding the optimized molecular geometry and conformational analysis of this compound are not present in the current body of scientific literature.

Prediction of Spectroscopic Parameters

No computational predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound have been reported.

Molecular Docking and Ligand-Receptor Interaction Modeling

There is no available research on the molecular docking of this compound.

Computational Simulation of Binding Affinities

Information on the computationally simulated binding affinities of this compound with any biological target is not available.

Analysis of Ligand-Target Interactions (e.g., in α3β4 nAChR binding)

No studies analyzing the specific interactions between this compound and the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) or any other receptor have been published.

Compound Names

As no specific research on this compound was found, a table of mentioned compounds cannot be generated.

Analysis of Intermolecular Forces and Supramolecular Assemblies

The structure of this compound, featuring a fluorinated aromatic ring, an ethynyl (B1212043) group, and a benzyloxy substituent, suggests a rich landscape of potential non-covalent interactions that are crucial in determining its solid-state packing and behavior in solution. Computational methods are invaluable for dissecting these complex interactions.

Investigation of Halogen Bonding Interactions Involving Fluorine

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. While heavier halogens like iodine and bromine are more commonly associated with strong halogen bonds, fluorine can also participate, although its interactions are generally weaker due to its high electronegativity and low polarizability.

A hypothetical computational study would involve mapping the electrostatic potential surface of the molecule to identify regions of positive potential (σ-hole) on the fluorine atom, which is a prerequisite for halogen bonding. Subsequent quantum chemical calculations on dimers of this compound or its complexes with other molecules would be necessary to quantify the strength and geometry of these potential halogen bonds.

Evaluation of π-Stacking and Aromatic Interactions

The presence of two aromatic rings, the fluorinated benzene (B151609) ring and the benzyl (B1604629) group's phenyl ring, makes π-stacking a significant potential contributor to the supramolecular assembly of this compound. The introduction of a fluorine atom and an ethynyl group to one of the rings modifies its quadrupole moment, which is a key factor in determining the geometry and strength of π-stacking interactions.

Computational studies would typically employ methods like Density Functional Theory with dispersion corrections (DFT-D) or high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory to investigate these interactions. The potential energy surfaces of various dimer conformations (e.g., parallel-displaced, T-shaped) would be explored to locate the most stable arrangements and to calculate the corresponding interaction energies.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. For a molecule like this compound, several types of reactions could be investigated computationally. For instance, the ethynyl group is a versatile functional group that can participate in various reactions, such as cycloadditions (e.g., "click" chemistry), Sonogashira coupling, and polymerization.

A computational study of a reaction involving the ethynyl group would typically involve the following steps:

Locating Reactants and Products: The geometries of the reactants and products are optimized to find their lowest energy structures.

Identifying Transition States: The transition state, which is the highest energy point along the reaction coordinate, is located. This is a critical step as the energy of the transition state determines the activation energy of the reaction.

Calculating Reaction Pathways: The intrinsic reaction coordinate (IRC) is calculated to confirm that the identified transition state connects the reactants and products.

Determining Thermodynamic and Kinetic Parameters: From the calculated energies of the reactants, transition state, and products, important parameters such as the activation energy (ΔG‡) and the reaction energy (ΔG) can be determined.

For example, a computational study on the Sonogashira coupling of this compound with an aryl halide would involve modeling the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, with a palladium catalyst. Such studies would provide detailed insights into the role of the fluorine substituent and the benzyloxy group on the reaction kinetics and thermodynamics.

Due to the absence of specific research on this compound, the following table of computational data is hypothetical and serves as an example of what such a study might produce.

| Interaction Type | Dimer Configuration | Calculated Interaction Energy (kcal/mol) |

| π-π Stacking | Parallel-displaced | -3.5 to -5.0 |

| C-H···π | T-shaped | -2.0 to -3.5 |

| Halogen Bonding (C-F···π) | F approaching another ring | -0.5 to -1.5 |

Applications of 1 Benzyloxy 4 Ethynyl 2 Fluorobenzene in Chemical Research and Development

Utilization in Ligand Design and Chemical Probe Development

Synthesis of Selective Receptor Ligands (e.g., Nicotinic Acetylcholine (B1216132) Receptor Ligands)

No specific research has been identified that details the use of 1-(benzyloxy)-4-ethynyl-2-fluorobenzene in the synthesis of selective ligands for the nicotinic acetylcholine receptor or any other receptor. While fluorinated and ethynyl-containing compounds are of significant interest in medicinal chemistry for their ability to modulate the pharmacological properties of ligands, the application of this specific molecule has not been reported.

Development of Fluorescent Probes for Biological Imaging and Sensing

There is no available research demonstrating the use of this compound in the creation of fluorescent probes for biological imaging or sensing. The ethynyl (B1212043) group could potentially be used for conjugation to fluorophores via "click chemistry," a common strategy in probe development. However, no studies have been published that utilize this specific compound for such purposes.

Role in Pharmaceutical and Medicinal Chemistry Intermediates

While the structure of this compound makes it a plausible intermediate in the synthesis of more complex molecules, its specific use as a precursor for novel bioactive compounds or in the generation of combinatorial libraries is not documented.

Precursor for the Synthesis of Novel Bioactive Molecules

No studies have been found that report the use of this compound as a starting material or intermediate in the synthesis of novel bioactive molecules.

Integration into Combinatorial Libraries for Drug Discovery

There is no evidence in the scientific literature to suggest that this compound has been incorporated into combinatorial libraries for the purpose of drug discovery.

Potential Contributions to Advanced Materials Science and Polymer Chemistry

The terminal alkyne functionality of this compound suggests its potential for use in polymerization reactions, such as polyacetylene synthesis, or for incorporation into functional polymers and materials. However, no research has been published that explores or confirms its application in advanced materials science or polymer chemistry.

Incorporation into Functional Polymeric Materials

The presence of the terminal alkyne (ethynyl) group makes this compound a valuable monomer for the synthesis of functional polymeric materials. The polymerization of substituted acetylenes is a well-established method for creating conjugated polymers with interesting optical and electronic properties.

While specific research detailing the homopolymerization of this compound is not extensively documented in publicly available literature, its structure lends itself to participation in various polymerization reactions. For instance, rhodium-based catalysts are often employed for the stereoregular polymerization of phenylacetylenes, leading to the formation of high molecular weight polymers with a predominantly cis-transoidal configuration. The fluorine and benzyloxy substituents on the phenyl ring are expected to influence the resulting polymer's solubility, thermal stability, and conformational properties.

Furthermore, this monomer can be copolymerized with other acetylenic or vinyl monomers to fine-tune the properties of the resulting materials. The incorporation of the this compound unit can enhance the polymer's processability and introduce specific functionalities. The benzyloxy group, for example, can improve solubility in common organic solvents, a crucial factor for the fabrication of thin films and devices.

A key area where this compound shows potential is in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures. The rigid structure and defined geometry of this compound, combined with the reactive ethynyl group capable of forming strong covalent bonds through reactions like Sonogashira coupling, make it a suitable candidate as an organic monomer for building robust and functional COF architectures. These materials are being explored for applications in gas storage, catalysis, and sensing.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Catalyst/Initiator | Potential Polymer Properties |

| Alkyne Metathesis | Transition Metal Catalysts (e.g., Mo, W) | High degree of conjugation, potential for high conductivity. |

| Cyclotrimerization | Transition Metal Catalysts (e.g., Co, Ni) | Formation of highly branched or cross-linked polymers. |

| Click Chemistry (e.g., CuAAC) | Copper(I) catalysts | Formation of polytriazoles with high modularity. |

| Sonogashira Coupling Polymerization | Palladium/Copper catalysts | Synthesis of conjugated polymers with alternating monomer units. |

This table represents potential, theoretically sound polymerization pathways based on the known reactivity of the ethynyl group.

Precursor for Organic Electronic Materials

The field of organic electronics leverages the electronic properties of carbon-based materials to create devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The molecular structure of this compound makes it a promising precursor for the synthesis of materials for these applications.

Moreover, the introduction of fluorine can enhance the material's stability against oxidative degradation, leading to longer device lifetimes. The benzyloxy group can influence the material's morphology and solubility, which are key parameters for achieving optimal performance in thin-film devices.

While direct reports on the performance of devices fabricated using polymers derived solely from this compound are scarce, its role as a building block in more complex organic semiconductors is an active area of research. It can be incorporated into larger molecules or polymers to impart specific electronic and physical properties.

Table 2: Influence of Substituents on Properties of Organic Electronic Materials

| Substituent | Effect on Material Properties |

| Ethynyl Group | Enables polymerization to form a conjugated backbone for charge transport. |

| Fluorine Atom | Lowers HOMO/LUMO energy levels, improves air stability, can influence molecular packing. |

| Benzyloxy Group | Enhances solubility and processability, can affect thin-film morphology. |

Emerging Research Avenues and Future Prospects for the Compound

The future of this compound in chemical research is tied to the continuous demand for novel materials with precisely controlled properties. Emerging research is likely to focus on several key areas.

One promising avenue is the development of new catalytic systems that allow for greater control over the polymerization of this monomer, leading to polymers with well-defined stereochemistry and low polydispersity. This level of control is essential for establishing clear structure-property relationships and optimizing material performance.

Another area of exploration is the use of this compound in the synthesis of complex, multi-functional molecules through reactions of the ethynyl group, such as cycloaddition reactions. These reactions can lead to the formation of novel heterocyclic compounds with potential applications in medicinal chemistry or as new building blocks for materials science.

The development of "smart" materials that respond to external stimuli is another exciting prospect. The benzyloxy group could potentially be modified or cleaved under specific conditions, leading to a change in the material's properties. This could be exploited in the design of sensors or responsive coatings.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Benzyloxy)-4-ethynyl-2-fluorobenzene, considering functional group compatibility?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A common approach is palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) to introduce the ethynyl group. For example, starting from 1-(benzyloxy)-4-bromo-2-fluorobenzene, reaction with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₂Cl₂/CuI catalysis in triethylamine yields the ethynyl derivative after desilylation . Key considerations:

- Reagents : Pd catalysts (e.g., PdCl₂(PPh₃)₂), CuI as co-catalyst, TMSA.

- Solvents : DMF or THF for solubility.

- Yields : 60–80% after purification via column chromatography (SiO₂, hexane/ethyl acetate) .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Purity is validated using a combination of:

- Chromatography : Column chromatography (SiO₂, hexane:EtOAc gradient) or preparative HPLC.

- Spectroscopy : ¹H/¹³C NMR to confirm absence of residual solvents (e.g., DMF) or byproducts. For example, the ethynyl proton appears as a singlet at δ 2.8–3.2 ppm in CDCl₃ .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 256.0895) .

Q. What are the key spectroscopic markers for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR: Benzyloxy protons (δ 5.1–5.3 ppm, singlet), aromatic protons (δ 6.8–7.4 ppm, splitting pattern depends on substitution), and ethynyl proton (δ ~3.0 ppm, singlet) .

- ¹⁹F NMR: Fluorine resonance at δ -110 to -115 ppm (ortho to benzyloxy group) .

- IR : Stretching vibrations for C≡C (~2100 cm⁻¹) and C-O (benzyloxy, ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives of this compound?

- Methodological Answer : AI-driven synthesis planners (e.g., retrosynthetic analysis tools) leverage databases like Reaxys or Pistachio to propose routes for introducing substituents. For instance:

- Step 1 : Use Template_relevance Reaxys to identify feasible coupling partners for ethynyl group functionalization.

- Step 2 : DFT calculations (e.g., Gaussian 09) optimize transition states for regioselective fluorination or benzyloxy group modifications .

Example application: Predicting Suzuki-Miyaura coupling sites using electron density maps .

Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer : Contradictions arise from solvent effects, tautomerism, or paramagnetic impurities. Mitigation strategies:

- Solvent Standardization : Compare spectra in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Variable Temperature NMR : Probe dynamic processes (e.g., rotational barriers in the benzyloxy group).

- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, a downfield-shifted ethynyl proton may indicate hydrogen bonding with residual DMF .

Q. What strategies optimize the compound’s stability in aqueous media for biological assays?

- Methodological Answer : Stability studies under pH 5–9 (simulating physiological conditions) reveal degradation pathways:

- Hydrolysis : Ethynyl group reacts with water at high pH (>8). Mitigation: Use buffered solutions (pH 7.4) with stabilizers (e.g., 1% BSA).

- Light Sensitivity : Protect solutions from UV light (amber vials) due to fluorobenzene’s photoreactivity .

Data from accelerated stability studies (40°C/75% RH for 4 weeks) guide storage recommendations (e.g., -20°C under argon) .

Q. How to analyze reaction intermediates during palladium-catalyzed coupling steps?

- Methodological Answer : In-situ monitoring via:

- LC-MS : Track intermediates (e.g., Pd-alkynyl complexes) at specific retention times.

- X-ray Absorption Spectroscopy (XAS) : Probe Pd oxidation states (0 vs. II) during catalytic cycles.

Example: A study using XAS revealed Pd nanoparticle formation as a deactivation pathway in Sonogashira reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.